Lipophilicity Comparison: 3-Methylpent-1-yn-3-amine Hydrochloride vs. N,N-Diethyl Analog
The hydrochloride salt of 3-Methylpent-1-yn-3-amine exhibits a LogP of approximately 2.25 , compared to an XLogP3 of 2.2 for the N,N-diethyl tertiary amine analog [1]. While the lipophilicity values are comparable, the critical distinction lies in the amine nature: the target compound retains a primary amine (H-bond donor count = 2), enabling downstream derivatization via amide bond formation or reductive amination, whereas the tertiary amine (H-bond donor count = 0) lacks this synthetic handle. This dual functionality—high lipophilicity plus a reactive primary amine—is not available in N-alkylated propargylamines.
| Evidence Dimension | Lipophilicity (LogP) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 2.24930 (computed); HBD = 2 |
| Comparator Or Baseline | N,N-diethyl-3-methylpent-1-yn-3-amine: XLogP3 = 2.2 (computed); HBD = 0 |
| Quantified Difference | LogP difference < 0.05 units; HBD difference = 2 |
| Conditions | Computed properties; LogP from vendor data, XLogP3 from PubChem |
Why This Matters
Maintains high membrane permeability (LogP ~2.2) while preserving a synthetically tractable primary amine, a combination essential for bioconjugation and library synthesis that N-alkylated analogs cannot offer.
- [1] PubChem. (2026). N,N-diethyl-3-methylpent-1-yn-3-amine. Compound Summary. CID 201988. View Source
